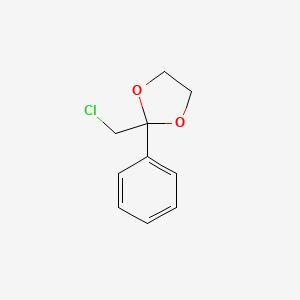

2-(Chloromethyl)-2-phenyl-1,3-dioxolane

CAS No.: 59258-76-3

Cat. No.: VC16094929

Molecular Formula: C10H11ClO2

Molecular Weight: 198.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59258-76-3 |

|---|---|

| Molecular Formula | C10H11ClO2 |

| Molecular Weight | 198.64 g/mol |

| IUPAC Name | 2-(chloromethyl)-2-phenyl-1,3-dioxolane |

| Standard InChI | InChI=1S/C10H11ClO2/c11-8-10(12-6-7-13-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |

| Standard InChI Key | IKZKUFZGNPKWNC-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(O1)(CCl)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

2-(Chloromethyl)-2-phenyl-1,3-dioxolane (C₁₀H₁₁ClO₂) features a five-membered dioxolane ring with a phenyl group at the 2-position and a chloromethyl substituent at the adjacent carbon. The compound’s molecular weight is 198.64 g/mol, and its structure has been validated through spectral data and computational modeling . Key thermodynamic properties include a boiling point of 524.30 K and a heat of sublimation (ΔsubH°) of 81.88–81.90 kJ/mol .

Table 1: Physicochemical Properties of 2-(Chloromethyl)-2-phenyl-1,3-dioxolane

The dioxolane ring adopts a puckered conformation, with the chloromethyl group introducing steric strain that influences reactivity. X-ray diffraction studies of analogous compounds suggest that the phenyl group stabilizes the structure through π-π interactions .

Synthesis and Manufacturing

Primary Synthetic Route

The compound is synthesized via a two-step process:

-

Formation of 4-Chloromethyl-2-phenyl-1,3-dioxolane: Epichlorohydrin reacts with benzaldehyde in the presence of an acid catalyst (e.g., sulfuric acid) to form the dioxolane ring. This step proceeds through nucleophilic attack of the aldehyde oxygen on the epoxide, followed by cyclization .

-

Purification: Distillation or recrystallization isolates the product, with yields exceeding 70% under optimized conditions .

Reaction Scheme:

Alternative Methods

A patent by describes acetalization of 3-halogeno-1,2-propanediols with carbonyl compounds, though this method is less common for the title compound. Phase-transfer catalysis using quaternary ammonium salts has been explored but yields trace products due to side reactions .

Structural Characterization

Spectroscopic Analysis

-

¹H NMR: Signals at δ 4.85–5.10 ppm correspond to the dioxolane ring protons, while aromatic protons resonate at δ 7.20–7.50 ppm. The chloromethyl group appears as a doublet near δ 3.70 ppm .

-

IR Spectroscopy: Strong absorption at 1,090 cm⁻¹ (C–O–C stretching) and 750 cm⁻¹ (C–Cl vibration) .

-

Mass Spectrometry: Molecular ion peak at m/z 198.64 (M⁺), with fragments at m/z 163 (loss of Cl) and 105 (phenyl ring) .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition commencing at 473 K, with two mass loss steps corresponding to HCl elimination (20–30%) and ring fragmentation (70–80%) . Differential thermal analysis (DTA) reveals an exothermic peak at 503 K, indicative of oxidative decomposition .

Chemical Reactivity and Coordination Chemistry

Ligand Behavior

The compound acts as a tridentate ligand, coordinating through the dioxolane oxygen and two amine groups (when functionalized). Complexes with Co(II), Ni(II), and Cu(II) exhibit octahedral geometry, as evidenced by magnetic moments (μ = 2.8–3.2 BM) and electronic spectra (d-d transitions at 500–600 nm) .

Table 2: Metal Complexes of 2-(Chloromethyl)-2-phenyl-1,3-dioxolane Derivatives

| Metal Ion | Geometry | Magnetic Moment (BM) | Stability Range (K) |

|---|---|---|---|

| Co(II) | Octahedral | 3.2 | 298–473 |

| Ni(II) | Octahedral | 2.9 | 298–523 |

| Cu(II) | Octahedral | 3.1 | 298–498 |

Nucleophilic Substitution

The chloromethyl group undergoes SN₂ reactions with nucleophiles (e.g., hydroxide, amines), yielding derivatives like 2-hydroxymethyl-2-phenyl-1,3-dioxolane. This reactivity is exploited in pharmaceutical synthesis to introduce chiral centers .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound is a precursor to 1,3-dioxolane-4-methanol derivatives, which are intermediates in antiviral and antifungal agents. For example, acetalization followed by hydrolysis produces chiral diols used in protease inhibitors .

Coordination Polymers

Transition metal complexes of this ligand form porous frameworks with applications in gas storage. For instance, Cu(II) complexes exhibit CO₂ adsorption capacities of 2.5 mmol/g at 298 K .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume